N-(3-Oxo-3-phenylpropyl)-DL-serine

Lipophilicity Drug-likeness Permeability

N-(3-Oxo-3-phenylpropyl)-DL-serine is a synthetic, non-proteinogenic amino acid derivative classified as an N-acyl-DL-serine. It is characterized by the attachment of a 3-oxo-3-phenylpropyl group to the alpha-amino nitrogen of the serine backbone, resulting in a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 92515-05-4
Cat. No. B12689022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxo-3-phenylpropyl)-DL-serine
CAS92515-05-4
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCNC(CO)C(=O)O
InChIInChI=1S/C12H15NO4/c14-8-10(12(16)17)13-7-6-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,16,17)
InChIKeyQALAPODICCFEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Oxo-3-phenylpropyl)-DL-serine (CAS 92515-05-4): Sourcing an N-Acyl Serine Derivative with Defined Physicochemical Properties


N-(3-Oxo-3-phenylpropyl)-DL-serine is a synthetic, non-proteinogenic amino acid derivative classified as an N-acyl-DL-serine . It is characterized by the attachment of a 3-oxo-3-phenylpropyl group to the alpha-amino nitrogen of the serine backbone, resulting in a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . This structural modification introduces a hydrogen bond acceptor-rich amide/ketone motif and a terminal phenyl ring, distinguishing its physicochemical profile from simple N-acetyl or N-benzoyl serine analogs commonly used in research [1].

Supports SAR studies probing N-acyl aromatic ketone substituent effects
Fragment-mimicking probe for crystallographic or NMR-based enzyme screening
Analytical reference standard for N-acyl amino acid metabolite LC-MS/MS methods

Procurement Alert: Why N-(3-Oxo-3-phenylpropyl)-DL-serine Is Not Interchangeable with Simpler N-Acyl Serines


Substituting N-(3-Oxo-3-phenylpropyl)-DL-serine with a more common analog like N-acetyl-DL-serine or N-benzoyl-DL-serine can lead to experimental failure in applications where specific lipophilicity, molecular shape, or hydrogen-bonding patterns are critical. While direct comparative biological activity data for this compound is absent from primary literature, class-level computational predictions highlight that the extended aromatic ketone side chain significantly alters key drug-likeness parameters, including LogP and topological polar surface area (TPSA), compared to shorter-chain or non-ketone analogs [1]. Such differences directly impact membrane permeability, protein binding, and metabolic stability, making simple substitution a critical risk in medicinal chemistry, chemical biology probe design, and analytical method development where the exact structure is a requirement [1].

Higher LogP and TPSA may significantly alter membrane permeability and protein binding compared to simpler N-acyl serines
Increased molecular weight reduces ligand efficiency; not directly interchangeable with fragment-sized N-acetyl-DL-serine
Additional hydrogen bond acceptor can shift target engagement patterns; structural analog substitution may cause loss of critical interactions

Quantitative Differentiation Guide: N-(3-Oxo-3-phenylpropyl)-DL-serine vs. In-Class Analogs


Lipophilicity: N-(3-Oxo-3-phenylpropyl)-DL-serine vs. N-Acetyl-DL-serine

The lipophilicity of N-(3-Oxo-3-phenylpropyl)-DL-serine, measured by the partition coefficient (LogP), is significantly higher than that of the simpler N-acetyl-DL-serine, directly influencing membrane permeability and non-specific binding profiles [1].

Lipophilicity Shift
Class-level inference
ΔLogP = 1.46
Target LogP 0.89 vs N-Acetyl-DL-serine -0.57
Supports higher membrane permeability context
In silico consensus model; verify experimentally
Lipophilicity Drug-likeness Permeability

Molecular Weight and Size: Impact on Ligand Efficiency Metrics

N-(3-Oxo-3-phenylpropyl)-DL-serine possesses a molecular weight of 237.25 g/mol , placing it at the upper limit for fragment-based screening libraries and significantly heavier than core serine (105.09 g/mol) or N-acetyl-DL-serine (161.16 g/mol) [1]. This difference is a primary selection criterion for procurement in lead generation campaigns.

Molecular Weight
Data to verify
237.25 g/mol vs N-Acetyl-DL-serine: 161.16 g/mol
Guides fragment- vs lead-like library selection
Supplier and PubChem data
Fragment-based drug discovery Ligand efficiency Pharmacokinetics

Hydrogen Bonding Capacity: A Differentiating Feature for Target Engagement

The structural motif of N-(3-Oxo-3-phenylpropyl)-DL-serine introduces a ketone group in addition to the standard amino acid backbone, increasing its hydrogen bond acceptor count to 5, compared to 4 for N-acetyl-DL-serine [1]. This increment alters its potential for critical, specific interactions in biological systems.

H-Bond Acceptors
Class-level inference
5 acceptors
vs 4 for N-Acetyl-DL-serine
Potential for additional target binding interactions
Derived from structure; functional relevance requires validation
Hydrogen bonding Molecular recognition Solubility

Validated Application Scenarios for Procuring N-(3-Oxo-3-phenylpropyl)-DL-serine (CAS 92515-05-4)


Medicinal Chemistry: Exploring Aromatic Ketone Interactions in Lead Optimization

Sourcing this precise compound is necessary when a structure-activity relationship (SAR) study requires the systematic evaluation of an N-acyl substituent containing a 3-oxo-3-phenylpropyl group. Its higher LogP and distinct hydrogen-bonding profile, compared to N-acetyl-serine, allow medicinal chemists to directly probe the effect of introducing a bulky aromatic ketone on target binding affinity, as inferred from class-level computational predictions [1].

Chemical Biology: A Fragment-Mimicking Probe for Enzyme Active Sites

With a molecular weight of 237.25 g/mol, this compound is suitably sized as a fragment-like probe, but its additional phenyl ring and ketone oxygen provide enhanced interaction opportunities beyond those of a minimal fragment . Procurement is indicated for crystallographic soaking experiments or NMR-based screening to detect binding to enzymes that accommodate aromatic substrates.

Analytical Chemistry: Use as a Reference Standard for N-acyl Amino Acid Metabolite Analysis

The unique combination of a serine backbone and a 3-oxo-3-phenylpropyl side chain makes this compound a valuable reference standard for LC-MS/MS method development aimed at detecting and quantifying N-acyl amino acid conjugates in biological matrices, where its specific retention time and mass transition differ from more common analogs like phenylpropionylglycine .

Application
Selection Property
Validation Focus
Aromatic ketone SAR profiling
LogP and hydrogen-bonding profile
Target binding affinity and permeability assessment
Fragment-mimicking enzyme probe
Molecular weight and extended interaction surface
Ligand efficiency and binding mode mapping
N-acyl amino acid reference standard
Distinct retention time and mass transition
LC-MS/MS method specificity and quantification
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